

# Spectroscopic Profile of 4-fluoro-N,N-dimethylbenzamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-fluoro-N,N-dimethylbenzamide

Cat. No.: B1329839

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound **4-fluoro-N,N-dimethylbenzamide** ( $C_9H_{10}FNO$ ). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS analyses of **4-fluoro-N,N-dimethylbenzamide**.

### Table 1. $^1H$ NMR Spectroscopic Data

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment                 |
|---------------------------------|--------------|--------------------------|-------------------|----------------------------|
| 7.49                            | Doublet      | 8.6                      | 2H                | Aromatic CH (ortho to C=O) |
| 7.43                            | Doublet      | 8.6                      | 2H                | Aromatic CH (ortho to F)   |
| 2.91                            | Triplet      | 22.5                     | 6H                | N-CH <sub>3</sub>          |
| Solvent:                        |              |                          |                   | DMSO[1]                    |

Note: The observation of a triplet for the N-methyl protons is atypical and may be due to restricted rotation around the C-N amide bond at the temperature of data acquisition, leading to complex splitting. Typically, two singlets or a single broad singlet would be expected.

## Table 2. <sup>13</sup>C NMR Spectroscopic Data

| Chemical Shift ( $\delta$ ) ppm | Assignment                                |
|---------------------------------|-------------------------------------------|
| 169.15                          | C=O (Amide Carbonyl)                      |
| 163.59, 161.14                  | C-F (Fluorinated Aromatic Carbon)         |
| 132.85                          | Quaternary Aromatic Carbon (C-C=O)        |
| 129.47                          | Aromatic CH (ortho to C=O)                |
| 115.15                          | Aromatic CH (ortho to F)                  |
| 39.72, 34.79                    | N-CH <sub>3</sub> (Dimethylamino Carbons) |
| Solvent: DMSO[1]                |                                           |

## Table 3. Infrared (IR) Spectroscopy Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Functional Group Assignment    |
|--------------------------------|-----------|--------------------------------|
| 3100-3000                      | Medium    | Aromatic C-H Stretch           |
| 2950-2850                      | Medium    | Aliphatic C-H Stretch (Methyl) |
| 1670-1640                      | Strong    | C=O Amide Stretch              |
| 1600-1475                      | Medium    | Aromatic C=C Stretch           |
| 1270-1200                      | Strong    | Aromatic C-F Stretch           |
| 1250-1000                      | Medium    | C-N Stretch                    |

Note: This table is based on characteristic absorption frequencies for the respective functional groups.[\[2\]](#)

#### Table 4. Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Interpretation                                                                     |
|----------------------------|------------------------------------------------------------------------------------|
| 167.07                     | [M] <sup>+</sup> Molecular Ion                                                     |
| 123.04                     | [M - N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> Loss of dimethylamino group   |
| 95.01                      | [C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup> Fluorophenyl fragment               |
| 75.00                      | [C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup> Loss of F from fluorophenyl fragment |

Note: Molecular weight calculated for C<sub>9</sub>H<sub>10</sub>FNO. Fragmentation pattern is predicted based on common pathways for N,N-dimethylbenzamides.

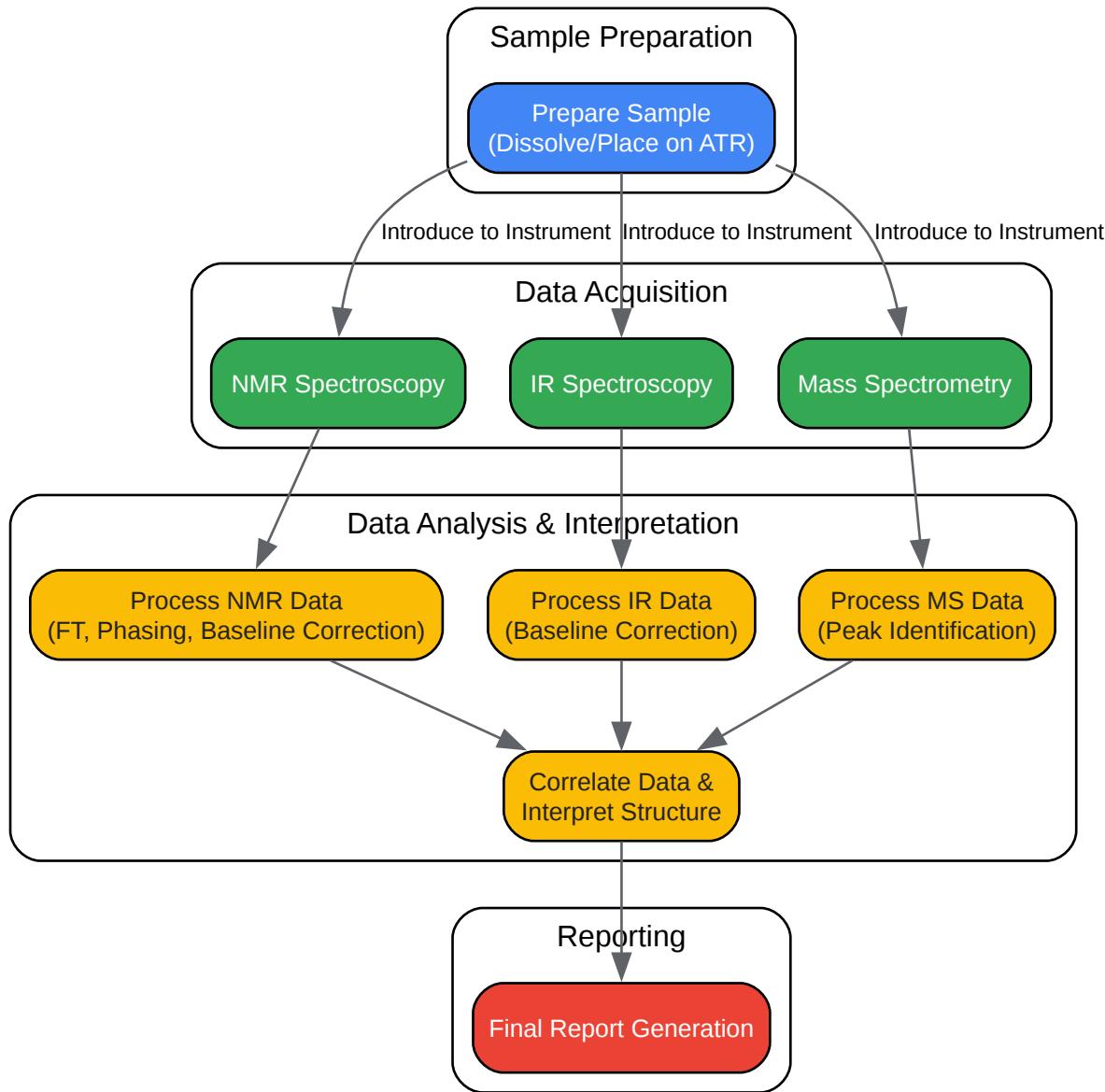
## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **4-fluoro-N,N-dimethylbenzamide** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution was transferred to a 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.[\[1\]](#)
- Data Acquisition for <sup>1</sup>H NMR: The spectrum was acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00).
- Data Acquisition for <sup>13</sup>C NMR: The spectrum was acquired using a standard proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (DMSO-d<sub>6</sub> at  $\delta$  39.52).

## Infrared (IR) Spectroscopy


- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FTIR spectrometer was used to record the spectrum.
- Data Acquisition: The spectrum was acquired in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement. The final spectrum represents an average of 16 scans to ensure a high signal-to-noise ratio.

## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was used.
- Data Acquisition: The sample was introduced into the ion source. The mass spectrum was recorded in the m/z range of 50-500. The ionization energy was set to a standard 70 eV.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from sample handling to final data analysis in a typical spectroscopic characterization of a chemical compound.



[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-fluoro-N,N-dimethylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329839#spectroscopic-data-nmr-ir-ms-of-4-fluoro-n-n-dimethylbenzamide]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)